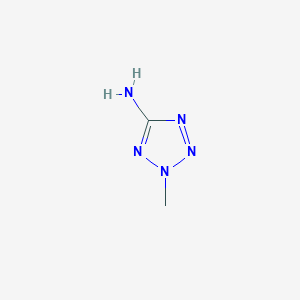
5-Amino-2-methyl-2H-tetrazole
Cat. No. B1295380
Key on ui cas rn:
6154-04-7
M. Wt: 99.1 g/mol
InChI Key: AZUKLCJYWVMPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07807701B2
Procedure details


A solution (70 ml) of 3,5-bis(trifluoromethyl)benzaldehyde (6.71 g) and 5-amino-2-methyltetrazole (3.30 g) in toluene was heated under reflux for 4 hr. The reaction solution was concentrated and the obtained residue was dissolved in ethanol (70 ml), and sodium borohydride (2.10 g) was added with stirring at room temperature. The reaction solution was stirred at room temperature for 30 min, and saturated aqueous ammonium chloride was added. The mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine. The organic layer was dried over sodium sulfate and sodium sulfate was filtered off. The filtrate was concentrated and the obtained residue was recrystallized from isopropanol-water (3:7, 50 ml) to give the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=O.[NH2:17][C:18]1[N:19]=[N:20][N:21]([CH3:23])[N:22]=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH2:6][NH:17][C:18]1[N:19]=[N:20][N:21]([CH3:23])[N:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NN(N1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hr
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the obtained residue was dissolved in ethanol (70 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium borohydride (2.10 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction solution was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
saturated aqueous ammonium chloride was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed successively with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate and sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was recrystallized from isopropanol-water (3:7, 50 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(CNC=2N=NN(N2)C)C=C(C1)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
